molecular formula C13H15NO3 B13693122 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid

Cat. No.: B13693122
M. Wt: 233.26 g/mol
InChI Key: KOTJGAVHPNHQQM-UHFFFAOYSA-N
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Description

5-Benzyl-2-oxa-5-azabicyclo[221]heptane-4-carboxylic Acid is a bicyclic compound that features a unique structure combining an oxa- and aza-bridge

Chemical Reactions Analysis

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. For instance, the compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved often include the modulation of neurotransmitter systems, such as the GABAergic system .

Comparison with Similar Compounds

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility it offers for creating diverse analogues with potential therapeutic and industrial applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C13H15NO3/c15-12(16)13-6-11(17-9-13)8-14(13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)

InChI Key

KOTJGAVHPNHQQM-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1(CO2)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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